Cloprostenol Sodium

Description

Overview and Significance in Scientific Disciplines

Cloprostenol (B1669231) sodium's principal role in scientific research is centered on its ability to manipulate the estrous cycle and parturition in animals. frontiersin.orgnih.gov As a synthetic prostaglandin (B15479496) F2α, it mimics the natural hormone's function in luteolysis, the process that leads to the breakdown of the corpus luteum. wikipedia.orgeuropa.eu This action is crucial for initiating a new estrous cycle and is a key area of study in reproductive physiology.

In veterinary science and animal husbandry research, Cloprostenol sodium is investigated for its efficacy in synchronizing estrus in livestock, which has significant implications for breeding management and productivity. frontiersin.orgresearchgate.net Research has demonstrated its effectiveness in improving reproductive performance in various species, including cows and sows. frontiersin.orgresearchgate.netresearchgate.net Studies have explored its use in treating reproductive disorders such as luteal cysts and pyometra in cattle. researchgate.netresearcher.life

Beyond its reproductive applications, the broader class of prostaglandin analogues, to which this compound belongs, is significant in ophthalmology research for the treatment of glaucoma. wikipedia.orgentokey.comnih.gov While not a primary application of this compound itself, the study of related prostaglandin analogues provides a wider context for its pharmacological importance.

Historical Context of Prostaglandin Analogues in Research

The journey to understanding and synthesizing compounds like this compound began with the discovery of prostaglandins (B1171923) in the 1930s. wikipedia.org Initially isolated from seminal fluid, these lipid compounds were found to have diverse and powerful physiological effects. wikipedia.org It wasn't until the 1960s and 1970s that the ubiquitous nature of prostaglandins in the human body was recognized. entokey.com

Early research into prostaglandins revealed their role in inflammation and their ability to lower intraocular pressure, a pivotal discovery that shifted their research trajectory. wikipedia.orgentokey.com This led to the development of synthetic prostaglandin analogues to harness their therapeutic potential while minimizing unwanted side effects. wikipedia.org The development of these analogues, including this compound, was driven by the need for more stable and selective compounds than their naturally occurring counterparts. entokey.com Structure-activity relationship studies of prostaglandin F2α were instrumental in the creation of these synthetic versions. nih.govresearchgate.net The synthesis of this compound provided researchers with a potent tool to specifically target the corpus luteum, paving the way for its widespread use in reproductive research. wikipedia.orgeuropa.eu

Current Research Landscape and Future Directions for this compound

The current research landscape for this compound continues to focus heavily on optimizing its use in animal reproduction. datainsightsmarket.com Recent studies have investigated the comparative efficacy of different isomers of Cloprostenol, such as D-cloprostenol (B24006) sodium and DL-cloprostenol sodium, on reproductive outcomes in sows. frontiersin.orgresearchgate.net This research aims to refine synchronization protocols and improve lactation performance and piglet growth. frontiersin.orgresearchgate.netnih.govnih.gov

Ongoing research also explores the application of this compound in a wider range of species and for various reproductive challenges. nih.gov For instance, recent studies have evaluated its effect on estrus synchronization in guinea pigs, highlighting its potential to enhance reproductive efficiency in non-traditional livestock. nih.gov

Future directions for this compound research may involve further exploration of its molecular mechanisms of action and the development of novel delivery systems to enhance its efficacy and ease of use. As the global demand for livestock products grows, research into optimizing reproductive technologies, with this compound as a key component, is expected to intensify. datainsightsmarket.com The integration of this compound with other hormonal treatments and advanced reproductive technologies represents a promising avenue for future investigation.

Data Tables

Table 1: Investigated Applications of this compound in Recent Studies

| Species | Research Focus | Key Findings |

| Multiparous Sows | Improving reproductive and lactation performance | D-cloprostenol sodium and DL-cloprostenol sodium shortened the weaning-to-estrus interval. D-cloprostenol sodium increased milk yield by 30.30%. frontiersin.orgresearchgate.net |

| Dairy Cows | Treatment of reproductive disorders | Effective in treating luteal cysts and pyometra. researchgate.netresearcher.life |

| Guinea Pigs | Estrus synchronization | Effective in inducing and synchronizing estrus. nih.gov |

Table 2: Timeline of Prostaglandin Analogue Research

| Decade | Key Developments |

| 1930s | Initial discovery and isolation of prostaglandins. wikipedia.org |

| 1960s-1970s | Recognition of the widespread presence and diverse functions of prostaglandins in the body. entokey.com Discovery of the intraocular pressure-lowering effects of PGF2α. wikipedia.org |

| 1990s - Present | Development and approval of various synthetic prostaglandin analogues for therapeutic use. wikipedia.orgnih.gov Ongoing research into optimizing the application of compounds like this compound in veterinary medicine. frontiersin.orgresearchgate.net |

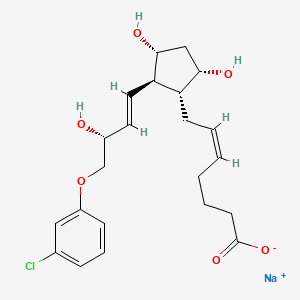

Structure

2D Structure

3D Structure of Parent

Propriétés

IUPAC Name |

sodium;(Z)-7-[(1R,2R,3R,5S)-2-[(E,3R)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29ClO6.Na/c23-15-6-5-7-17(12-15)29-14-16(24)10-11-19-18(20(25)13-21(19)26)8-3-1-2-4-9-22(27)28;/h1,3,5-7,10-12,16,18-21,24-26H,2,4,8-9,13-14H2,(H,27,28);/q;+1/p-1/b3-1-,11-10+;/t16-,18-,19-,20+,21-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFEJLMHZNQJGQU-KXXGZHCCSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C1O)C=CC(COC2=CC(=CC=C2)Cl)O)CC=CCCCC(=O)[O-])O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@@H]([C@H]([C@@H]1O)/C=C/[C@H](COC2=CC(=CC=C2)Cl)O)C/C=C\CCCC(=O)[O-])O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28ClNaO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

40665-92-7 (Parent) | |

| Record name | Cloprostenol sodium [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055028723 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1046500 | |

| Record name | Cloprostenol sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55028-72-3, 62561-03-9 | |

| Record name | Cloprostenol sodium [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055028723 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cloprostenol sodium, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062561039 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cloprostenol sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CLOPROSTENOL SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/886SAV9675 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CLOPROSTENOL SODIUM, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/81129I41BJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanistic and Molecular Research of Cloprostenol Sodium

Prostaglandin (B15479496) F2α Receptor Agonism and Specificity

Cloprostenol (B1669231) sodium functions as a potent and selective agonist for the FP receptor. medchemexpress.commedchemexpress.comscbt.commedchemexpress.com This agonistic activity initiates a cascade of intracellular events that ultimately lead to the observed biological effects, particularly luteolysis. scbt.comdrugbank.com The specificity of cloprostenol sodium for the FP receptor is a key aspect of its pharmacological profile. scbt.commedchemexpress.com

Binding Kinetics and Affinity to PGF2α Receptors

Studies investigating the binding kinetics and affinity of cloprostenol to PGF2α receptors have demonstrated a strong interaction. This compound is characterized by its ability to induce specific conformational changes in the receptor that enhance its activation. scbt.com The compound exhibits unique electrostatic interactions that contribute to its binding affinity, promoting effective signal transduction. scbt.com Its rapid kinetics enable swift receptor engagement. scbt.com The dissociation constants of interaction between some prostaglandin analogues and a PGF2 receptor in bovine corpora lutea have been determined. taltech.ee

Stereospecificity of Enantiomers (D-Cloprostenol vs. DL-Cloprostenol) in Receptor Binding

Cloprostenol exists as two enantiomers, dextrorotatory (D-cloprostenol or (+)-cloprostenol) and levorotatory (L-cloprostenol), and is often available as a racemic mixture (DL-cloprostenol). researchgate.netcomwin-china.com Research has clearly demonstrated that the binding of cloprostenol to PGF2α receptors is stereospecific, with the D-enantiomer being largely responsible for the observed activity. researchgate.netncats.io

In vitro studies evaluating the inhibition of labeled PGF2α binding to bovine corpus luteum and myometrial cell membranes by D-cloprostenol (B24006), DL-cloprostenol, and PGF2α have shown significant differences in potency. researchgate.netncats.io

| Compound | Relative Potency (vs. DL-cloprostenol) | Relative Potency (vs. PGE1) |

| D-Cloprostenol | ~150 times more potent | ~280 times more potent |

| PGF2α | ~150 times more potent | ~280 times more potent |

| DL-Cloprostenol | 1 | - |

| PGE1 | - | 1 |

Based on inhibition of [3H]PGF2α binding to corpus luteum cell membranes. researchgate.netncats.io

These findings strongly suggest that D-cloprostenol is significantly more potent than the racemic mixture in binding to PGF2α receptors. researchgate.netncats.io D-cloprostenol has been shown to be approximately 3 to 4 times more potent than the racemic mixture in clinical studies and around 10 times more potent in some binding studies, highlighting the dominant role of the D-isomer in receptor interaction and luteolytic activity. researchgate.netagilis.nz

Intracellular Signaling Pathways Modulated by Receptor Activation

Activation of the FP receptor by agonists like this compound triggers intracellular signaling cascades. The FP receptor is a GPCR that primarily couples with G proteins, leading to the activation of downstream effectors. scbt.comdrugbank.comnih.gov

One key pathway modulated by FP receptor activation is the phosphatidylinositol-calcium second messenger system. drugbank.com Stimulation of Gαq by the FP receptor activates phospholipase C (PLC) and protein kinase C (PKC), which in turn leads to the activation of the MAPK pathway (ERK1/2). nih.gov This pathway is involved in various cellular responses, including gene transcription and cell proliferation. nih.gov

Cloprostenol has also been shown to influence the expression of Regulators of G Protein Signaling 2 (RGS2) mRNA in granulosa cells, with activation of the FP receptor resulting in the translocation of RGS2 from the nucleus to the cell membrane. researchgate.net This suggests a role for RGS2 in modulating FP receptor signaling. researchgate.net

Luteolytic Mechanisms at the Cellular and Molecular Level

The primary biological effect of this compound is the induction of luteolysis, the regression of the corpus luteum (CL). ontosight.aidefra.gov.ukmedchemexpress.comagilis.nz This process involves a series of cellular and molecular events that lead to the functional and morphological demise of the CL. ontosight.aimedchemexpress.comagilis.nz

Corpus Luteum Regression Induction

This compound induces the regression of the functional corpus luteum. ontosight.aidefra.gov.ukmedchemexpress.comagilis.nz This regression is a critical step in the control of the reproductive cycle in several species. ontosight.aiagilis.nzbimeda.co.ke The mechanism involves disrupting the integrity and function of luteal cells. While apoptosis (programmed cell death) has been considered a major mechanism of luteal regression, necroptosis, a caspase-independent cell death pathway, has also been identified in bovine CL regression. researchgate.netnih.gov

Cloprostenol treatment can initiate an autoamplification pathway in the CL, increasing intraluteal production of PGF2α, particularly in CL that have acquired luteolytic capacity. oup.com This involves the induction of key enzymes in prostaglandin biosynthesis, such as prostaglandin G/H synthase (PGHS)-2. oup.com

Progesterone (B1679170) Level Modulation and Ovarian Activity

A direct consequence of cloprostenol-induced luteolysis is a rapid and significant decline in progesterone levels. ontosight.aidefra.gov.ukagilis.nzbimeda.co.keredalyc.org Progesterone, primarily produced by the corpus luteum, is essential for the maintenance of pregnancy and the regulation of the estrous cycle. researchgate.net The drop in progesterone removes its negative feedback on gonadotropin release, allowing for follicular development and the return to estrus and ovulation. agilis.nzbimeda.co.ke

Studies have shown a significant decrease in progesterone levels following this compound administration. redalyc.org For example, in pregnant rats, this compound decreased plasma progesterone. medchemexpress.com In mice, cloprostenol treatment led to reduced serum progesterone levels, and the induction of parturition was correlated with this decrease. oup.com

The modulation of progesterone levels by this compound is linked to its effect on luteal cell function and viability. Beyond cell death, PGF2α signaling can also inhibit progesterone biosynthesis and upregulate enzymes involved in progesterone catabolism, such as 20α-hydroxysteroid dehydrogenase (20α-HSD). oup.comnih.gov However, the relationship between increased 20α-HSD expression and activity post-PGF2α treatment can be complex and may not always correlate with increased progesterone catabolite levels. nih.gov

The decline in progesterone, coupled with subsequent hormonal changes, facilitates renewed ovarian follicular activity, culminating in ovulation. agilis.nzbimeda.co.ke

Uterine Smooth Muscle Contraction

This compound stimulates the contraction of uterine smooth muscle researchgate.net. The mechanism by which PGF2α and its analogs like this compound increase myometrial contractility involves several intracellular processes. These include a rise in intracellular calcium ([Ca2+]i), an increase in myosin phosphorylation, and an increase in myosin light-chain kinase activity d-nb.info. Studies have suggested that the stimulant action of PGF2α is associated with the activation of a calcium-release calcium-entry coupling mechanism, potentially leading to the opening of a store-operated calcium entry (SOCE) pathway liverpool.ac.uk. This influx of Ca2+ is crucial for the upstroke of action potentials and subsequent contraction in uterine smooth muscle liverpool.ac.uk.

Research in pregnant rat myometrium has shown that PGF2α increases myometrial contractility liverpool.ac.uk. This increase in force is caused by an increase in the frequency of Ca2+ spikes within the Ca2+ spike burst liverpool.ac.uk. PGF2α can also result in the oscillatory release of Ca2+ from the sarcoplasmic reticulum (SR) in the form of propagating Ca2+ waves liverpool.ac.uk.

Influence on Hormonal Profiles and Endocrine Regulation

This compound significantly influences hormonal profiles, primarily through its luteolytic action, which affects the corpus luteum (CL) and, consequently, the production of key reproductive hormones.

Impact on Progesterone Concentrations

A primary effect of this compound is the induction of luteolysis, leading to a decrease in progesterone (P4) levels researchgate.netredalyc.org. Studies have consistently shown a significant decrease in progesterone concentrations following administration of this compound redalyc.orgnih.gov. For instance, in nulliparous and multiparous sheep, a significant decrease in progesterone levels was observed on the day of administration and at 24 and 48 hours compared to control groups redalyc.org.

Research in dairy cows has indicated that this compound can lead to a faster decrease in progesterone compared to other PGF2α analogs like dinoprost (B1670695) tromethamine merck-animal-health-usa.comresearchgate.net. One study noted a greater decrease in progesterone during the first 12 hours following treatment with this compound merck-animal-health-usa.comresearchgate.net. Another study found that D-cloprostenol sodium, the dextral enantiomer and active component of DL-cloprostenol sodium, induced a greater decrease in serum P4 concentrations two days following treatment compared with dinoprost tromethamine and cloprostenol researchgate.netnih.gov.

Repeated application of D (+) this compound in post-partum dairy cows at 14-day intervals resulted in a decrease in the percentage of cows with low P4 levels (< 1 ng/ml) over time, suggesting a return to functional luteal activity in many animals nih.gov.

Here is a table summarizing the effect on progesterone levels from a study in sheep:

| Animal Type | Treatment | Progesterone Level (Day of Admin) | Progesterone Level (24h Post-Admin) | Progesterone Level (48h Post-Admin) |

| Nulliparous | This compound | Significant Decrease | Significant Decrease | Significant Decrease |

| Multiparous | This compound | Significant Decrease | Significant Decrease | Significant Decrease |

| Nulliparous | Other PGF2α Analog | - | - | - |

| Multiparous | Other PGF2α Analog | - | - | - |

Note: Data is based on reported significant decreases compared to other groups redalyc.org. Specific numerical values were not consistently available across comparable time points in the source.

Estradiol (B170435) Concentration Dynamics

This compound can influence estradiol concentrations, often as a downstream effect of luteolysis and the subsequent follicular development. Following the decrease in progesterone, there can be an increase in circulating estradiol concentrations merck-animal-health-usa.comresearchgate.net. Studies in cows have shown greater estradiol concentrations 48 hours after treatment with cloprostenol compared to dinoprost, particularly in cows with preovulatory follicles merck-animal-health-usa.comresearchgate.net. This is attributed to a more rapid decrease in progesterone, which in turn can lead to increased LH pulsatility and subsequently higher estradiol production by dominant follicles merck-animal-health-usa.comresearchgate.net.

However, some studies have reported no significant impact of this compound treatment on serum estrogen levels in lactating sows nih.gov.

Here is a table illustrating the comparative effect on estradiol levels:

| Treatment | Estradiol Concentration (48h Post-Treatment in Cows with Preovulatory Follicles) |

| This compound | Greater |

| Dinoprost | Lower |

Note: Data is based on reported comparative findings merck-animal-health-usa.comresearchgate.net.

Prolactin Level Alterations

Research in lactating sows has indicated that administration of D-cloprostenol sodium can lead to increased serum prolactin levels nih.govresearchgate.netfrontiersin.orgnih.gov. This effect was observed during the lactation period nih.govresearchgate.netfrontiersin.orgnih.gov.

Here is a table summarizing the observed effect on prolactin levels in lactating sows:

| Treatment | Serum Prolactin Levels during Lactation |

| D-Cloprostenol Sodium | Increased |

| Untreated Control | - |

Note: Data is based on reported findings in lactating sows nih.govresearchgate.netfrontiersin.orgnih.gov.

Pharmacological and Pharmacokinetic Research

Pharmacodynamic Characterization

Cloprostenol (B1669231) sodium exerts its effects by interacting with prostaglandin (B15479496) F2α receptors (PTGFR). researchgate.net As a synthetic analog of PGF2α, it mimics the actions of the endogenous hormone. defra.gov.ukhpra.ie

Cloprostenol sodium is a potent luteolytic agent, causing functional and morphological regression of the corpus luteum (luteolysis). defra.gov.ukhpra.ie This regression is followed by a return to estrus and normal ovulation in animals like cattle and horses. defra.gov.ukhpra.ie Studies have demonstrated that this compound is effective in inducing luteolysis. nih.govnih.gov The R-enantiomer of cloprostenol is primarily responsible for its luteolytic activity. europa.euapvma.gov.au Research indicates that D-cloprostenol (B24006) sodium can exhibit approximately three to four times greater efficacy in initiating luteal dissolution compared to the racemic mixture (DL-cloprostenol sodium). frontiersin.org

Research indicates that this compound does not demonstrate androgenic, estrogenic, or anti-progesterone activity. defra.gov.ukhpra.iedefra.gov.uk Its effect on pregnancy is attributed solely to its luteolytic property. defra.gov.uk This is in contrast to some other progestins which may exhibit androgenic or anti-androgenic effects. mdpi.comnih.gov

Beyond its primary effects on the reproductive system, this compound can also exert a contractile effect on smooth muscles in other systems. defra.gov.ukhpra.ie These include the gastrointestinal tract, respiratory tract, and vascular system. defra.gov.ukhpra.ie

Pharmacokinetic Analysis and Metabolic Fate

Pharmacokinetic studies have investigated the absorption, metabolism, and excretion of this compound in various species. defra.gov.ukhpra.iedefra.gov.uk

Studies indicate that this compound is rapidly absorbed from the site of injection following intramuscular administration. defra.gov.ukhpra.iedefra.gov.uk Peak levels of radioactivity in blood have been observed within 1 hour of a parenteral dose. defra.gov.ukhpra.ie While intramuscular and subcutaneous absorption have been studied, the kinetics of oral administration have generally not been determined as this route is often not considered relevant for its intended use. defra.gov.ukdefra.gov.uk Information also suggests that cloprostenol can be absorbed through the skin and mucous membranes. defra.gov.ukhpra.ie

This compound undergoes metabolism in the body. defra.gov.ukhpra.iedefra.gov.uk The major route of metabolism appears to be β-oxidation. defra.gov.ukhpra.ie This process leads to the formation of metabolites such as the tetranor or dinor acids of cloprostenol. defra.gov.ukhpra.ie The tetranor acid of cloprostenol has been identified as a major component in urine following administration. nih.gov This metabolite can also be present as a glucuronide conjugate. nih.govfda.gov The biological activity of the major metabolite, the tetranor acid, is significantly less than that of the parent compound, estimated to be at most one hundredth of the activity of cloprostenol. europa.eufda.gov Studies using radioactively labeled cloprostenol have helped in identifying these metabolites and their excretion patterns. europa.eudefra.gov.uknih.gov

Table 1: Summary of this compound Pharmacodynamic Properties

| Property | Characterization |

| Luteolytic Potency | Potent agent causing functional and morphological regression of the corpus luteum. defra.gov.ukhpra.ie |

| Androgenic Activity | Absent defra.gov.ukhpra.iedefra.gov.uk |

| Estrogenic Activity | Absent defra.gov.ukhpra.iedefra.gov.uk |

| Anti-progesterone Activity | Absent defra.gov.ukhpra.iedefra.gov.uk |

| Effects on Smooth Muscle (Non-Reproductive) | Contractile effect on gastrointestinal, respiratory, and vascular systems. defra.gov.ukhpra.ie |

Table 2: Summary of this compound Pharmacokinetic Characteristics

| Characteristic | Description |

| Absorption | Rapidly absorbed from the injection site after intramuscular administration. defra.gov.ukhpra.iedefra.gov.uk Can be absorbed dermally. defra.gov.ukhpra.ie |

| Major Metabolic Pathway | β-oxidation defra.gov.ukhpra.iefda.gov |

| Major Metabolites | Tetranor and dinor acids of cloprostenol; tetranor acid glucuronide conjugate. defra.gov.ukhpra.ienih.govfda.gov |

| Metabolite Biological Activity | Tetranor acid has significantly lower activity (at most one hundredth) than cloprostenol. europa.eufda.gov |

| Excretion | Excreted in urine and feces. defra.gov.ukhpra.iedefra.gov.uk |

Elimination Pathways and Half-Life Determination

Research into the pharmacokinetic profile of this compound has focused on its absorption, metabolism, and elimination across various species, primarily cattle and pigs. Following intramuscular administration, this compound is rapidly absorbed from the injection site. defra.gov.ukhpra.iedefra.gov.uk

Metabolism of this compound occurs extensively, primarily through β-oxidation. This metabolic process leads to the formation of several metabolites, with the tetranor and dinor acids being prominent examples identified in various species, including rats, marmosets, pigs, and cattle. hpra.iedefra.gov.ukdefra.gov.ukapvma.gov.auresearchgate.neteuropa.eu The biological activity of the major metabolite, the tetranor acid, is significantly less than that of the parent compound. europa.eu Cloprostenol is noted as being more resistant to endogenous metabolism compared to natural prostaglandin F2α, contributing to its longer duration in circulation. researchgate.netresearchgate.netresearchgate.net

The elimination of this compound and its metabolites occurs predominantly via two main routes: urine and faeces. Studies indicate that excretion through these pathways is approximately equal in proportion. hpra.iedefra.gov.ukdefra.gov.ukkela.healthherts.ac.uk The majority of the administered dose is typically eliminated within 24 hours in both cattle and pigs. hpra.iedefra.gov.ukdefra.gov.uk In cows, a significant portion of the dose is excreted within the initial 0-4 hours post-administration. hpra.iedefra.gov.ukdefra.gov.uk Elimination via milk in cattle is minimal, with less than 0.4% to 0.75% of the administered dose being excreted through this route. kela.healthbimeda.co.ke

The half-life of this compound, a key parameter in understanding its duration of action and elimination rate, has been determined in different species. The values can vary depending on the specific compound (racemic this compound or the active enantiomer, d-cloprostenol) and the species studied.

Detailed research findings on half-life include:

| Species | Compound Administered | Approximate Elimination Half-Life | Source(s) |

|---|---|---|---|

| Cattle (Cows) | d-cloprostenol | 1 hour 37 minutes | defra.gov.ukeuropa.eu |

| Cattle (Cows) | Cloprostenol | 1.6 hours | bimeda.co.ke |

| Cattle (Cows) | This compound / d-cloprostenol | 1 to 3 hours (initial phase) | hpra.iedefra.gov.uk |

| Cattle (Cows) | Cloprostenol | 28 hours (slower phase) | kela.health |

| Pigs (Sows) | d-cloprostenol | 3 hours 10 minutes | defra.gov.uk |

| Pigs (Sows) | d-cloprostenol | Approximately 3 hours 12 minutes | europa.eu |

| Pigs (Sows) | This compound | Up to 3 hours | frontiersin.orgnih.gov |

| Pigs (Sows) | This compound | 1 to 3 hours | defra.gov.uk |

Peak blood or plasma concentrations are typically observed within a relatively short period following intramuscular injection, generally ranging from a few minutes to around 90 minutes, depending on the species and the specific form and dose of cloprostenol administered. defra.gov.ukhpra.ieeuropa.eueuropa.eu The biologically active d-cloprostenol enantiomer is reported to have a longer half-life and greater resistance to endogenous metabolism compared to dinoprost (B1670695) tromethamine, another prostaglandin analogue. researchgate.netresearchgate.netresearchgate.net

Advanced Research in Reproductive Physiology and Therapeutics

Estrus Synchronization and Induction Methodologies

The ability to synchronize or induce estrus in a herd is a critical component of modern animal breeding, facilitating the use of artificial insemination (AI) and optimizing breeding schedules. Cloprostenol (B1669231) sodium is widely utilized for this purpose due to its reliable luteolytic effect, which causes the regression of the corpus luteum (CL) and initiates a new follicular phase, leading to estrus.

Comparative Efficacy with Other Prostaglandin (B15479496) Analogues (e.g., Dinoprost)

The efficacy of Cloprostenol sodium is often compared to Dinoprost (B1670695), a naturally occurring PGF2α. Research has highlighted several key differences between these two compounds. This compound is a more potent luteolytic agent, meaning a smaller dose is required to achieve the same effect as Dinoprost. mdpi.com Furthermore, Cloprostenol has a longer half-life, allowing it to remain in circulation for a more extended period. tandfonline.com

Studies in lactating dairy cows have shown that while both compounds are effective, Cloprostenol may lead to a more rapid initial decrease in progesterone (B1679170) levels. tandfonline.comnih.gov This can result in a more robust luteolytic response and potentially higher circulating estradiol (B170435) concentrations, which may enhance the expression of estrus. tandfonline.comcabidigitallibrary.org Some studies have reported higher estrus detection rates and conception rates in cows treated with Cloprostenol compared to Dinoprost, particularly in first-parity animals. tandfonline.comnih.gov However, other research has found no significant differences in pregnancy rates between the two prostaglandins (B1171923). researchgate.netresearchgate.net

Table 1: Comparative Efficacy of this compound and Dinoprost in Dairy Cattle

| Parameter | This compound | Dinoprost | Source(s) |

|---|---|---|---|

| Estrus Detection Rate (1st Parity Cows) | 42.4% | 34.0% | tandfonline.comnih.gov |

| Conception Rate (Cows in Estrus Days 3-4) | 38.3% | 34.4% | nih.gov |

| Overall Pregnancy Rate | 14.4% | 12.2% | nih.govresearchgate.net |

Optimization of Administration Protocols for Estrus Response

The success of estrus synchronization programs using this compound is highly dependent on the administration protocol. The stage of the estrous cycle at the time of treatment is a critical factor, as PGF2α and its analogues are only effective in the presence of a mature corpus luteum. frontiersin.org

Standard protocols often involve one or two injections of this compound. A two-injection protocol, with injections administered 11 to 14 days apart, can effectively synchronize a group of cycling animals, as the first injection will induce luteolysis in animals with a mature CL, and the second injection will synchronize the remaining animals. nih.govfrontiersin.org

Research has also explored the use of this compound in combination with other hormones, such as Gonadotropin-Releasing Hormone (GnRH), in protocols like Ovsynch. These timed artificial insemination (TAI) protocols are designed to synchronize ovulation more precisely, eliminating the need for estrus detection. The timing of the this compound injection within these protocols is crucial for ensuring complete luteal regression before the induction of ovulation.

Influence on Estrus Expression and Onset

This compound administration typically results in the onset of estrus within two to five days. researchgate.netnih.gov The timing can be influenced by the follicular status of the animal at the time of treatment. Animals with a large, dominant follicle at the time of injection will likely exhibit estrus sooner than those with smaller follicles.

Studies in various species have demonstrated the effectiveness of this compound in inducing a fertile estrus. In mares, for example, treatment with Cloprostenol during the diestrus phase leads to a return to estrus in approximately three days. tandfonline.com Similarly, in sheep and goats, Cloprostenol can be used to synchronize estrus, with the onset of heat occurring within a predictable timeframe. Research in Uda ewes showed that the time to onset of estrus after Cloprostenol administration was between 23 and 36 hours, depending on the protocol.

Parturition Induction and Management

This compound is also a valuable tool for the induction and management of parturition, particularly in swine. By inducing farrowing, producers can ensure that births occur during working hours, allowing for better supervision and assistance, which can ultimately improve piglet survival rates.

Impact on Farrowing Duration and Birth Intervals

The ability to concentrate farrowings into a predictable timeframe is a major advantage for swine producers, as it allows for more efficient use of labor and facilities.

Table 2: Effect of this compound on Farrowing Parameters in Sows

| Parameter | Control Group | D-cloprostenol (B24006) sodium | DL-cloprostenol sodium | Source(s) |

|---|---|---|---|---|

| Farrowing Duration (minutes) | Not specified in this comparison | 182.95 | 217.33 | nih.govresearchgate.net |

| Birth Interval (minutes) | Not specified in this comparison | 17.89 | 21.61 | nih.govresearchgate.net |

| Stillborn Rate (Type II) | 5.76% | 1.74% | 3.13% | nih.govresearchgate.net |

Reduction of Stillborn Rates

One of the most significant benefits of using this compound for farrowing induction is the potential to reduce the number of stillborn piglets. By ensuring that farrowing occurs when personnel are available to assist, the risk of piglet mortality due to prolonged labor or anoxia can be minimized.

A study demonstrated that a single administration of either D-cloprostenol sodium or DL-cloprostenol sodium a day before the expected farrowing date significantly reduced the rate of intrapartum stillbirths (Type II stillborns). nih.govnih.govresearchgate.net The stillborn rate in the control group was 5.76%, while it was 1.74% in the D-cloprostenol sodium group and 3.13% in the DL-cloprostenol sodium group. nih.govresearchgate.net Another study reported a stillbirth rate of 8.0% in the induced group compared to 24.4% in the control group. However, it is important to note that some studies have found no significant effect of farrowing induction on stillbirth rates. cabidigitallibrary.orgnih.gov The success of reducing stillbirths is often linked to the increased supervision that accompanies induced farrowing.

Role in Postpartum Uterine Involution

The postpartum period is a critical phase in the reproductive cycle, and timely uterine involution is paramount for the subsequent fertility of the animal. This compound has been investigated for its potential to expedite this process. Prostaglandin F2α and its analogues are known to stimulate uterine contractions, which can aid in the expulsion of uterine contents and promote the restoration of the uterus to its non-pregnant state.

Research suggests that PGF2α analogues like this compound can enhance uterine involution in postpartum cows, leading to an earlier restoration of ovarian cyclicity and subsequently, an earlier postpartum estrus. thedairysite.com This is partly attributed to the toning effect of prostaglandins on the uterus. msd-animal-health-swine.comcabidigitallibrary.org In cows, treatment with cloprostenol in the postpartum period is considered an alternative to reduce anestrous and the number of open days. ufg.br Studies have shown that administering cloprostenol within the first few hours after calving may reduce the frequency of placental retention. cabidigitallibrary.org The administration of PGF2α can aid in the expulsion of uterine contaminants, thereby improving the uterine environment. researchgate.net

Reproductive Performance Enhancement

Weaning-to-Estrus Interval (WEI) and Weaning-to-Service Interval (WSI)

In swine production, a shortened weaning-to-estrus interval (WEI) and weaning-to-service interval (WSI) are crucial for maximizing sow productivity. Research has demonstrated that this compound administration can positively influence these parameters. A study on multiparous sows revealed that those treated with D-cloprostenol sodium and multiple doses of DL-cloprostenol sodium had a visibly shorter WEI and WSI compared to untreated sows. nih.govfrontiersin.orgresearchgate.net Specifically, sows treated with D-cloprostenol sodium showed a reduction in WEI. frontiersin.org Similarly, both D-cloprostenol sodium and DL-cloprostenol sodium treated groups exhibited a shorter WSI compared to the control group. frontiersin.org Another study found that administering cloprostenol 24 hours postpartum in sows reduced the weaning to service interval from 6.20 days in the control group to 5.72 days in the treated group. aida-itea.org

Effect of this compound on WEI and WSI in Sows

| Parameter | Treatment Group | Result | Source |

|---|---|---|---|

| Weaning-to-Estrus Interval (WEI) | D-cloprostenol sodium | Significantly shorter than control | frontiersin.org |

| Weaning-to-Service Interval (WSI) | D-cloprostenol sodium & DL-cloprostenol sodium | Significantly shorter than control | frontiersin.org |

| Weaning-to-Service Interval | Cloprostenol (24h postpartum) | 5.72 days (vs. 6.20 days in control) | aida-itea.org |

Conception Rates and Pregnancy Outcomes

In sows, quartic injections of D-cloprostenol sodium led to an 18 percentage point increase in the pregnancy rate of breeding sows compared to the control group (82.61% vs. 64.58%). nih.govfrontiersin.orgresearchgate.net There was also a tendency for an increase in pregnancy rate evaluated by ultrasonography in sows treated with cloprostenol 24 hours postpartum. aida-itea.org The farrowing rate was significantly higher in the PGF2α treated group compared to the control group (93.99% vs. 86.51%). aida-itea.org

Impact of this compound on Conception and Pregnancy Rates

| Species | Treatment Details | Outcome | Result | Source |

|---|---|---|---|---|

| Dairy Cows | Cloprostenol vs. Dinoprost | Conception Rate (inseminated days 3-4) | 38.3% (Cloprostenol) vs. 34.4% (Dinoprost) | nih.gov |

| Dairy Cows | Cloprostenol vs. Dinoprost | Overall Pregnancy Rate | 14.4% (Cloprostenol) vs. 12.2% (Dinoprost) | nih.gov |

| Sows | Quartic injections of D-cloprostenol sodium | Pregnancy Rate | 82.61% vs. 64.58% (Control) | nih.govfrontiersin.orgresearchgate.net |

| Sows | Cloprostenol (24h postpartum) | Farrowing Rate | 93.99% vs. 86.51% (Control) | aida-itea.org |

Lactation Performance and Milk Yield

Interestingly, research has also explored the effects of this compound on lactation performance. In multiparous sows, this compound administration was found to improve the 21-day milk yield. nih.govresearchgate.netnih.gov The D-cloprostenol sodium treated group showed the most significant effect, with a 30.30% increase in lactation ability (176.72 kg vs. 135.63 kg). nih.govfrontiersin.orgresearchgate.net The DL-cloprostenol sodium group also showed a considerable increase of approximately 25.00% (169.71 kg vs. 135.63 kg). nih.govfrontiersin.orgresearchgate.net Sows administered with D-cloprostenol sodium also exhibited increased serum prolactin levels, a hormone crucial for milk production. nih.govfrontiersin.orgresearchgate.net Furthermore, quartic treatments with this compound significantly increased the daily feed intake of sows, which can contribute to improved milk production. nih.govresearchgate.netnih.gov

Therapeutic Applications in Reproductive Disorders

Beyond its role in enhancing reproductive performance, this compound is a valuable therapeutic agent for various reproductive disorders. Its ability to induce luteolysis is key to resolving conditions characterized by the persistence of a functional corpus luteum.

Management of Ovarian Dysfunctions (e.g., Persistent Corpus Luteum, Luteal Cysts)

A persistent corpus luteum (PCL) is a condition where the corpus luteum fails to regress at the expected time, leading to a prolonged diestrus phase and preventing the animal from returning to estrus. This compound is highly effective in treating this condition by inducing luteolysis, thereby allowing the resumption of the estrous cycle. researchgate.net

Luteal cysts are another common ovarian dysfunction, particularly in cattle, that can lead to anestrus. These are cystic structures on the ovary that contain luteal tissue and produce progesterone. This compound has proven effective in correcting this condition by causing the regression of the luteal tissue, which is followed by a return to cyclicity. avet.health In a study on cows with luteal cysts, treatment with this compound resulted in the animals returning to estrus and being inseminated within 32-36 days post-treatment. researchgate.netresearcher.life Research has shown that over 90% of cows with a luteal cyst were observed in estrus following PGF2α treatment. nih.gov

In mares, cloprostenol is used to lyse the corpus luteum in diestrus, with the mare typically returning to estrus in about three days. msdvetmanual.com The effect of cloprostenol on inducing luteolysis in mares has been found to be dose-dependent, particularly in those with a corpus luteum aged between 96 and 104 hours. nih.gov

Termination of Abnormal Pregnancies (e.g., Fetal Mummification)

This compound, a synthetic analogue of prostaglandin F2α (PGF2α), is a potent luteolytic agent widely researched for its application in veterinary reproductive medicine. wikipedia.org Its primary mechanism of action involves the functional and morphological regression of the corpus luteum, a process known as luteolysis. avet.health This action is pivotal in the management of abnormal pregnancies where the persistence of the corpus luteum maintains the gestation.

Fetal mummification is a condition in which a fetus dies in utero but is not expelled. Instead, the fetal fluids are resorbed, and the fetus becomes dehydrated and shriveled. avet.healthnih.gov The persistence of the corpus luteum prevents the dam from returning to her normal estrous cycle. nih.gov this compound is indicated for the treatment of this condition. nih.govacspublisher.com By inducing luteolysis, this compound triggers a decline in progesterone levels, which in turn leads to the expulsion of the mummified fetus from the uterus. avet.healthnih.gov

Research has demonstrated the efficacy of this compound in resolving cases of fetal mummification. In one study involving eight cases of fetal mummification, all animals aborted within three to five days following treatment. nih.gov Subsequent manual removal of the fetus from the vagina was necessary in these cases. nih.gov Serial blood progesterone assays confirmed that successful treatment was consistently associated with luteolysis. nih.gov

Further studies have explored combination therapies to enhance the effectiveness of fetal expulsion. A study on four crossbred cows with mummified fetuses utilized a combination of estradiol valerate (B167501) and cloprostenol. nih.goviranjournals.ir The results indicated that this combination was effective in inducing cervical dilatation and expulsion of the mummified fetus. nih.goviranjournals.ir The subsequent fertility of the animals was not significantly compromised, with three out of the four treated animals conceiving within three estrous cycles. nih.goviranjournals.ir

Table 1: Efficacy of this compound in the Treatment of Fetal Mummification

| Study | Animal Model | Treatment | Time to Fetal Expulsion | Success Rate | Subsequent Fertility |

|---|---|---|---|---|---|

| Jackson & Cooper (1977) nih.gov | Cattle (8 cases) | Cloprostenol | 3-5 days | 100% | Normal cyclical activity resumed |

| Kumaresan et al. (2013) nih.goviranjournals.ir | Crossbred Cows (4 cases) | Cloprostenol & Estradiol Valerate | Cervical dilatation started at 53.00 ± 2.08 hrs; Complete dilatation at 70.00 ± 2.94 hrs | 100% | 75% conceived within 3 estrous cycles |

Treatment of Uterine Pathologies (e.g., Endometritis, Pyometra)

This compound is also a valuable therapeutic agent in the management of uterine pathologies such as endometritis and pyometra, particularly in cases where a functional corpus luteum is present. nih.govveterinaryworld.org The therapeutic effect of cloprostenol in these conditions is attributed to its potent luteolytic action, which leads to a decrease in progesterone levels. nih.gov Progesterone is known to suppress the uterine defense mechanisms, making the uterus more susceptible to infection. By inducing luteolysis, cloprostenol helps to restore the natural uterine defense mechanisms. researchgate.net Furthermore, cloprostenol stimulates uterine muscle contractions, which aids in the mechanical expulsion of uterine fluid and contaminants, thereby improving the uterine environment. researchgate.netnih.gov

In cases of chronic postpartum endometritis in cattle, treatment with cloprostenol has been shown to be effective. A study involving seven dairy cattle with clinical endometritis demonstrated that an intramuscular injection of cloprostenol resulted in a rapid reduction in plasma progesterone concentrations and the onset of estrus within two to three days. nih.gov In six of these cases, the endometritis resolved within seven days, and uterine involution was complete. nih.gov A larger field study further corroborated these findings, with 51 out of 56 animals with chronic endometritis and a corpus luteum showing estrus and resolution of the condition within 14 days of treatment. nih.gov

Pyometra, a serious uterine infection characterized by the accumulation of pus in the uterus, can also be treated with cloprostenol, especially in cases of open-cervix pyometra where the purulent material can be drained. nih.gov Research in feline medicine has evaluated the use of cloprostenol for this condition. In a study of five queens with open-cervix pyometra, treatment with cloprostenol led to a noticeable increase in vaginal discharge within the first two days, a decrease in uterine diameter, and a rapid clinical improvement. nih.gov All queens in the study recovered, and two of them (40%) subsequently delivered normal litters. nih.govresearchgate.net

The efficacy of cloprostenol can be enhanced when used in combination with other therapeutic agents. For instance, in canine pyometra, combining cloprostenol with the progesterone receptor antagonist aglepristone (B1665073) has shown improved outcomes. scielo.org.co This combination therapy leverages the luteolytic and uterotonic effects of cloprostenol with the progesterone-blocking action of aglepristone to facilitate uterine drainage and resolution of the infection. scielo.org.coveteducation.com

Table 2: Research Findings on the Use of this compound for Uterine Pathologies

| Uterine Pathology | Animal Model | Key Findings | Reference |

|---|---|---|---|

| Chronic Postpartum Endometritis | Dairy Cattle | 6 out of 7 animals showed resolution of endometritis within 7 days of a single injection. | nih.gov |

| Chronic Endometritis | Cattle | 51 out of 56 animals with a corpus luteum responded to treatment within 14 days. | nih.gov |

| Open-Cervix Pyometra | Feline (Queens) | All 5 treated queens recovered, and 40% subsequently became pregnant. | nih.govresearchgate.net |

| Pyometra | Canine (Bitches) | Combination therapy of aglepristone and cloprostenol showed better results in the recuperation of treated females compared to aglepristone alone. | scielo.org.co |

Fetal Membrane Removal Post-Dystocia

The retention of fetal membranes (retained placenta) is a common postpartum complication in cattle, and its incidence is often increased following dystocia (difficult birth). tubitak.gov.trsaspublishers.com The potential role of this compound in facilitating the expulsion of fetal membranes has been a subject of research, with the rationale being that its uterotonic properties could aid in the mechanical detachment and expulsion of the placenta.

Some studies have suggested a beneficial effect of cloprostenol on postpartum uterine health. For instance, research on cows with retained placenta found that treatment with cloprostenol resulted in faster uterine involution and a shorter interval from parturition to the first estrus compared to untreated animals. ufg.br Another study reported that administering cloprostenol in the early postpartum period led to earlier expulsion of the placenta and uterine involution. acspublisher.com

However, the efficacy of cloprostenol in the immediate prevention of retained fetal membranes following dystocia is less clear. A clinical study involving 60 cows with dystocia investigated the effects of administering oxytocin (B344502) or cloprostenol via the umbilical artery immediately after parturition. tubitak.gov.trresearchgate.net The results of this study showed that there was no statistically significant difference in the time and rate of fetal membrane removal between the cloprostenol-treated group, the oxytocin-treated group, and the control group. tubitak.gov.trresearchgate.net

Similarly, other research has indicated that postpartum prostaglandin treatment does not significantly reduce the incidence of retained placentas after induced parturition in cattle. nih.govresearchgate.net Two experiments designed to assess the effect of cloprostenol or dinoprost administered within one hour postpartum after induced parturition found no effect on the rate of placental retention. researchgate.net

Table 3: Conflicting Findings on the Efficacy of Cloprostenol for Fetal Membrane Removal Post-Dystocia

| Study Focus | Animal Model | Positive/Beneficial Findings | Null/No Significant Effect Findings | Reference |

|---|---|---|---|---|

| Uterine Involution in Animals with Retained Placenta | Cattle | Treated cows showed faster uterine involution and a shorter interval to first estrus. | ufg.br | |

| Early Postpartum Treatment | Dairy Cattle | Cloprostenol-treated cattle had earlier expulsion of placenta and uterine involution. | acspublisher.com | |

| Immediate Post-Dystocia Treatment | Cows with Dystocia | No significant difference in the time or rate of fetal membrane removal compared to controls. | tubitak.gov.trresearchgate.net | |

| Post-Induced Parturition Treatment | Beef Cattle | Postpartum prostaglandin treatment had no effect on the incidence of retained placentas. | nih.govresearchgate.net |

Advanced Delivery Systems and Formulations Research

Novel Delivery Systems Development

Vaginal Drug Delivery Systems (e.g., Tablets)

Vaginal drug delivery systems represent a promising alternative route for cloprostenol (B1669231) administration, particularly in large animals like sows. This approach can offer localized delivery and potentially reduce systemic exposure. Novel vaginal drug delivery systems (NVDDS) containing cloprostenol have been developed and evaluated, specifically in the form of vaginal tablets designed to control the release of the drug after insertion into the sow vagina. nih.govresearchgate.netnih.gov These systems aim to reliably trigger luteolysis and induce parturition. researchgate.netnih.gov

Studies have involved formulating both immediate-release (IR) and controlled-release (CR) vaginal tablets. nih.govresearchgate.netnih.gov In vitro evaluations have assessed drug release profiles, swelling, and bio-adhesion in simulated vaginal environments. researchgate.netnih.gov For instance, one study demonstrated that an IR tablet released the drug completely within 5 minutes, while a CR tablet achieved 50% drug release over 5 hours. researchgate.netnih.gov The release kinetics of these tablets have been analyzed using mathematical models, such as the Makoid-Banakar model, which suggests drug release occurs through a combination of mechanisms. nih.gov

In vivo studies using these NVDDS tablets in sows have shown promising results. researchgate.netnih.gov The vaginal tablets were found to effectively induce farrowing, with intervals to farrowing comparable to those achieved with injectable cloprostenol administration. nih.govresearchgate.netnih.govmdpi.com This confirms the efficacy of the NVDDS for inducing farrowing in sows. researchgate.netnih.gov

Inclusion Complexes for Enhanced Delivery (e.g., Cyclodextrin)

The formation of inclusion complexes with cyclodextrins (CDs) has been investigated as a method to enhance the delivery and properties of cloprostenol sodium. Cyclodextrins have potential as drug delivery systems through their ability to form inclusion complexes with various drugs. researchgate.netnih.govresearchgate.net

Studies utilizing techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and 3D molecular dynamics simulations have explored the interaction between this compound and beta-cyclodextrin (B164692) (β-CD) in aqueous solution. researchgate.netnih.govresearchgate.netncsu.edu114.55.40 These studies have confirmed the formation of a 1:1 inclusion complex between cloprostenol and β-CD. researchgate.netnih.gov Cross-peaks observed in 2D ROESY NMR spectra indicate interactions between the protons of cloprostenol (both aromatic and aliphatic) and the protons of β-CD, providing evidence of inclusion. researchgate.netnih.gov Molecular modeling further supports the formation of a 1:1 inclusion complex. researchgate.netnih.gov The association constant (K) for the cloprostenol-β-CD inclusion complex in aqueous solution at 298 K was determined to be 968 ± 120 M⁻¹. researchgate.netnih.gov

The formation of these inclusion complexes can potentially improve the solubility, stability, and bioavailability of this compound, thereby enhancing its delivery and pharmacological effects.

Formulation Innovation for Efficacy and Convenience

Formulation innovation for this compound focuses on developing products that offer improved efficacy and greater convenience for users. This includes enhancing formulation stability, extending shelf life, and creating user-friendly delivery systems. dataintelo.comdatainsightsmarket.com The development of novel formulations with enhanced efficacy and reduced side effects is an emerging trend in the this compound market. datainsightsmarket.com

Specific examples of formulation innovation include the design of the NVDDS vaginal tablets with both immediate and controlled-release components to optimize drug delivery profiles. nih.govresearchgate.netnih.gov The use of excipients like super-disintegrants (e.g., Kiccolate ND-2HS) in IR tablets facilitates rapid breakdown and drug release, while controlled-release formulations may utilize polymers like hydroxypropyl methylcellulose (B11928114) (HPMC) to form a gel matrix that controls the release rate. nih.govmdpi.com These innovations aim to provide reliable and effective drug delivery through alternative routes.

Pharmacological Implications of Novel Formulations

Novel formulations of this compound have significant pharmacological implications, primarily related to their impact on drug release, absorption, and ultimately, therapeutic outcomes. The controlled release provided by sustained-release formulations and CR vaginal tablets can lead to more consistent drug levels, potentially improving the predictability and efficacy of treatments like estrus synchronization and parturition induction.

Studies on the NVDDS vaginal tablets have demonstrated their efficacy in inducing farrowing in sows, with comparable results to traditional injectable methods. nih.govresearchgate.netnih.govmdpi.com This suggests that effective luteolysis can be achieved via vaginal administration with appropriately designed formulations. The ability to deliver cloprostenol vaginally may also offer advantages in terms of ease of administration and reduced stress compared to injections. nih.gov

Furthermore, research comparing the pharmacologically active D-isomer of this compound with the racemic DL-cloprostenol sodium highlights the importance of isomeric composition in formulation. D-cloprostenol (B24006) sodium has shown significantly greater efficacy in initiating luteal dissolution compared to DL-cloprostenol sodium, with the L-isomer potentially having little to no luteolytic effect or even an inhibitory effect. frontiersin.orgnih.govacspublisher.com Studies have shown that D-cloprostenol sodium can lead to improved reproductive performance and increased milk yield in sows compared to the DL form. frontiersin.orgnih.gov In buffaloes, D-cloprostenol demonstrated better and earlier cervical dilatation compared to DL-cloprostenol. acspublisher.com This indicates that formulations focusing on the more potent isomer can achieve higher efficiency with potentially lower doses. acspublisher.com

Comparisons with other prostaglandins (B1171923), such as dinoprost (B1670695) tromethamine, also provide insights into the pharmacological profile influenced by formulation or compound properties. One study suggested that cloprostenol might lead to increased estrus detection and pregnancy rates in cows, possibly due to a more rapid decrease in progesterone (B1679170) and a greater increase in estradiol (B170435) concentrations following treatment. merck-animal-health-usa.com

The development of nanoformulations is also being explored for hormones like cloprostenol, with the potential for altered pharmacokinetic properties and enhanced biological activity due to characteristics such as smaller size and different surface charges. nih.gov

These research efforts into novel delivery systems and formulations underscore a continued drive to optimize the therapeutic use of this compound, aiming for improved efficacy, convenience, and animal welfare.

Analytical and Characterization Research Methodologies

Chromatographic Techniques for Enantiomer Separation and Quantification

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), play a significant role in the analysis of cloprostenol (B1669231) sodium, especially for the separation and quantification of its enantiomers. Cloprostenol is a chiral drug, and its different enantiomers can exhibit varying biological activities researcher.life. Therefore, the ability to separate and quantify these stereoisomers is essential in research.

High-Performance Liquid Chromatography (HPLC) Method Development

The development of specific HPLC methods for cloprostenol sodium involves optimizing various parameters to achieve effective separation and accurate quantification. A new HPLC method for the separation and quantification of cloprostenol enantiomers has been developed. researchgate.net This method utilized a Chiralcel OD-RH column with a mobile phase composed of acetonitrile (B52724) and sodium dihydrogenphosphate (pH 3.0; 20mM) in a 33:67 (v/v) ratio. researchgate.net Baseline resolution of (+/-)-cloprostenol, with a resolution factor (R) of 2.16, was achieved within a 10-minute analysis time. researchgate.net Another study also employed HPLC with a Lux Cellulose-1 column and a mobile phase of acetonitrile-sodium dihydrogenphosphate (pH 3; 20 mM) (1:2, v/v) for separating and quantifying cloprostenol enantiomers. researchgate.net The choice of mobile phase composition, flow rate, column temperature, and detection wavelength are critical steps in method development nih.govijpsjournal.com. For instance, UV detection at 274 nm has been used for monitoring cloprostenol in HPLC analysis. researchgate.netresearchgate.net

Chiral Stationary Phases for Stereoisomer Resolution

The separation of cloprostenol stereoisomers relies heavily on the appropriate selection of chiral stationary phases (CSPs). CSPs provide the chiral environment necessary to differentiate between enantiomers based on their selective interactions. chiralpedia.com The Chiralcel OD-RH column, a polysaccharide-based CSP, has been successfully employed for achieving baseline resolution of cloprostenol enantiomers. researchgate.netresearchgate.net The ratio of acetonitrile to buffer in the mobile phase can significantly influence the resolution on such columns. researchgate.net Research indicates that polysaccharide-based materials, such as cellulose (B213188) and amylose (B160209) derivatives, are widely used CSPs due to their versatility in separating a broad range of enantiomers. chiralpedia.com

Spectroscopic and Spectrometric Characterization in Research

Spectroscopic and spectrometric techniques are vital for the characterization of this compound, providing information about its structure, purity, and interactions.

Method Validation and Quality Control in Research Settings

Method validation is a critical process in analytical research to ensure that a method is suitable for its intended purpose, providing reliable and consistent data. wjarr.com Quality control procedures in research settings involve the application of validated methods to ensure the quality and reliability of results. synzeal.comweblivelink.com

Precision, Accuracy, Linearity, Limits of Detection and Quantification

Validation of analytical methods for this compound includes assessing key performance characteristics such as precision, accuracy, linearity, limit of detection (LOD), and limit of quantification (LOQ). wjarr.comijprajournal.com

Precision refers to the agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Accuracy is the closeness of agreement between the value found and the accepted true value. Linearity is the ability of the method to obtain test results that are directly proportional to the concentration of the analyte within a given range. ich.org The linearity range for cloprostenol analysis has been reported, for instance, from 2.5 to 30 µg/mL with a correlation coefficient (r²) of 0.99. researchgate.net

The Limit of Detection (LOD) is the lowest concentration of the analyte that can be reliably detected, though not necessarily quantified. ijprajournal.comglobalresearchonline.net The Limit of Quantification (LOQ) is the lowest concentration of the analyte that can be quantified with acceptable accuracy and precision. ijprajournal.comglobalresearchonline.net For the HPLC method for enantiomer separation, LOD and LOQ values were reported in units of µmol/l at 274 nm, with values decreasing at 210 nm. researchgate.net Another HPLC method for cloprostenol determination in milk samples reported an LOD of 30.5 ng/mL and an LOQ of 86.7 ng/mL. researchgate.netresearchgate.net

Method validation ensures that the analytical procedure provides results with acceptable accuracy, precision, and specificity within the specified reportable range. europa.eu

Data Table: Selected Analytical Parameters for Cloprostenol Analysis

| Method Type | Column | Mobile Phase | Detection Wavelength | Linearity Range | LOD | LOQ | Citation |

| HPLC (Enantioselective) | Chiralcel OD-RH | Acetonitrile-sodium dihydrogenphosphate (pH 3.0; 20mM) (33:67, v/v) | 274 nm, 210 nm | Not specified for enantiomers in snippet | µmol/l (at 274 nm), lower at 210 nm | µmol/l (at 274 nm), lower at 210 nm | researchgate.net |

| HPLC | Lux Cellulose-1 | Acetonitrile-sodium dihydrogenphosphate (pH 3; 20 mM) (1:2, v/v) | 274 nm | 2.5-30 µg/mL (r² = 0.99) | Not specified | Not specified | researchgate.net |

| HPLC (in milk samples) | Not specified | Not specified | UV | Not specified | 30.5 ng/mL | 86.7 ng/mL | researchgate.netresearchgate.net |

Drug Interaction Research and Safety Considerations

Pharmacokinetic Drug Interactions

Pharmacokinetic drug interactions involve alterations in the absorption, distribution, metabolism, or excretion of a drug due to the presence of another substance. Cloprostenol (B1669231) sodium is rapidly absorbed following intramuscular administration and undergoes metabolism before excretion. europa.eudefra.gov.uk The major route of metabolism appears to be β-oxidation, leading to the formation of tetranor or dinor acids of cloprostenol. europa.eudefra.gov.uk Excretion primarily occurs via urine and faeces. europa.eudefra.gov.uk

Impact of Enzyme Induction on Cloprostenol Metabolism

Drug metabolism is significantly influenced by enzyme systems, primarily cytochrome P450 (CYP) enzymes and conjugating enzymes. pinkbook.org.nz Enzyme induction can increase the activity of these enzymes, potentially leading to increased clearance and reduced efficacy of drugs metabolized by them. pinkbook.org.nzslideshare.net While the primary metabolic pathway for cloprostenol sodium is β-oxidation europa.eudefra.gov.uk, the potential for enzyme induction to impact its metabolism, particularly through less prominent pathways or conjugating enzymes, is a relevant area of pharmacokinetic study. Some substances, such as rifampicin (B610482) and rifabutin, are known inducers of several cytochrome P450 enzymes, including CYP3A4, which can enhance the metabolism of various drugs. nih.gov However, specific detailed research findings on the direct impact of known enzyme inducers on this compound metabolism were not extensively found in the provided search results.

Effects on Concomitantly Administered Drugs

This compound's influence on the pharmacokinetics of other drugs administered concurrently is another aspect of drug interaction research. The activity of other oxytocic agents can be increased after the administration of cloprostenol. europa.eudefra.gov.ukdefra.gov.uk Conversely, the therapeutic efficacy of cloprostenol can be decreased when used in combination with certain drugs. drugbank.com For instance, the therapeutic efficacy of cloprostenol may be reduced when co-administered with non-steroidal anti-inflammatory drugs (NSAIDs) defra.gov.ukagilis.nz, as NSAIDs can inhibit endogenous prostaglandin (B15479496) synthesis defra.gov.uk.

| Concomitantly Administered Drug Class | Potential Interaction with this compound | Observed Effect | Source |

|---|---|---|---|

| Non-steroidal Anti-inflammatory Drugs (NSAIDs) | Pharmacodynamic | May decrease luteolytic effects of cloprostenol | defra.gov.ukagilis.nz |

| Oxytocic agents | Pharmacodynamic | Activity of oxytocic agents may be increased | europa.eudefra.gov.ukdefra.gov.uk |

Pharmacodynamic Drug Interactions

Pharmacodynamic drug interactions occur when the effects of one drug alter the effects of another at their site of action or through their physiological systems, without necessarily changing their pharmacokinetic profiles. This compound is a prostaglandin F2α analog and exerts its effects by interacting with prostaglandin receptors, particularly the FP receptor. cenmed.comeuropa.eudefra.gov.uk

As mentioned previously, the co-administration of this compound with NSAIDs can lead to a pharmacodynamic interaction. NSAIDs inhibit the synthesis of endogenous prostaglandins (B1171923) defra.gov.uk, which can counteract the effects of exogenous prostaglandins like this compound, potentially decreasing its luteolytic efficacy defra.gov.ukagilis.nz.

The interaction with other oxytocic agents is also considered a pharmacodynamic interaction, where this compound may enhance their activity on smooth muscles, such as the uterus. europa.eudefra.gov.ukdefra.gov.uk

Clinical and Research Safety Profiles

The safety profile of this compound has been evaluated in various studies, focusing on its effects at pharmacological doses and its potential for teratogenicity.

Observed Effects at Pharmacological Doses

At pharmacological doses, this compound has generally shown a good safety margin in target animal species. defra.gov.ukdefra.gov.uknoahcompendium.co.uk Studies in cattle and sows administered this compound at recommended or even multiple times the recommended doses have reported minimal or transient adverse effects. europa.eu For example, in cattle, a dose 200 times the recommended dose caused only mild and transient scouring. europa.eudefra.gov.uk In heifers and sows, no adverse effects were noted after administrations at recommended or ten-fold doses of R-cloprostenol (as the sodium salt). europa.eu At pharmacologically active doses, this compound does not typically induce symptoms of malaise in treated animals. noahcompendium.co.uk Unlike some other prostaglandin analogues, cloprostenol does not exhibit thromboxane (B8750289) A2 activity and does not cause platelet aggregation. europa.eudefra.gov.uknoahcompendium.co.uk

Teratogenicity Studies

Teratogenicity studies are conducted to assess the potential of a substance to cause developmental abnormalities. Studies on cloprostenol have been conducted in rats and rabbits. No teratogenic properties of cloprostenol were reported in studies in rats after oral administration at doses up to 100 µg/kg body weight/day. europa.eueuropa.euapvma.gov.aumsd.com Similarly, studies in rabbits after subcutaneous administration at doses up to 0.250 µg/kg body weight/day also reported no teratogenic effects. europa.eueuropa.euapvma.gov.aumerck.com

| Species | Route of Administration | Dose Range Tested (µg/kg bw/day) | Observed Teratogenic Effects | Source |

|---|---|---|---|---|

| Rat | Oral | 0, 10, 25, 50, 100 | None Reported | europa.eueuropa.euapvma.gov.aumsd.com |

| Rabbit | Subcutaneous | 0, 0.025, 0.075, 0.250 | None Reported | europa.eueuropa.euapvma.gov.aumerck.com |

This compound is known to be luteolytic and can interrupt pregnancy in certain species, including rats, hamsters, and guinea pigs, due to its effect on the corpus luteum. noahcompendium.co.uk Therefore, it should not be administered to pregnant animals unless the objective is pregnancy termination. europa.eudefra.gov.uk

Q & A

Basic Research Questions

Q. What are the validated analytical methods for quantifying Cloprostenol sodium in pharmaceutical formulations?

- Methodological Answer : The United States Pharmacopeia (USP) recommends reverse-phase HPLC with a mobile phase composed of pH 2.5 monobasic sodium phosphate solution and acetonitrile (73:27). System suitability requires resolution between this compound and hydrocortisone acetate peaks. Quantification uses the formula:

where and are standard and test concentrations, are peak responses, and are molecular weights of cloprostenol and its sodium salt .

Q. How should this compound formulations be stored to ensure stability?

- Methodological Answer : USP guidelines specify storage in light-resistant containers at controlled room temperature (20–25°C). Stability is compromised by light exposure, which can degrade the compound. Multi-dose formulations require validation of sterility over time .

Q. What impurities are monitored in this compound, and what thresholds apply?

- Methodological Answer : Chromatographic purity tests require ≤1.0% for individual impurities and ≤2.5% total impurities. Peaks below 0.05% are disregarded. Testing uses a hexane-alcohol-acetic acid (930:70:1) mobile phase, with retention times compared to USP reference standards .

Advanced Research Questions

Q. How can contradictory results in this compound's luteolytic efficacy across studies be resolved?

- Methodological Answer : Variations arise from dosing frequency, animal models, and corpus luteum (CL) receptor dynamics. For example, repeated 24-hour injections during the early luteal phase (Days 5–10) in sows failed to induce luteolysis due to insufficient receptor up-regulation. Researchers should:

- Standardize injection timing relative to CL maturity.

- Include receptor density assays (e.g., PGF2α receptor quantification).

- Use larger sample sizes to account for interspecies variability .

Q. What HPLC parameter adjustments optimize detection of this compound degradation products?

- Methodological Answer : Degradation product resolution improves with:

- Column: Whatman Partisil L3 (5 µm particle size).

- Mobile phase adjustments (e.g., acetonitrile ratio) to alter retention times.

- Wavelength optimization (e.g., 220 nm for UV detection).

System suitability must be revalidated after parameter changes .

Q. How should researchers design pharmacokinetic studies comparing this compound to other prostaglandin analogs?

- Methodological Answer :

- Study Design : Cross-over trials in controlled animal cohorts (e.g., Large White × Pietrain sows).

- Metrics : Plasma half-life, luteolytic response timing, and estrus synchronization rates.

- Controls : Administer dinoprost tromethamine (shorter half-life) under identical conditions.

- Analysis : Non-linear regression for half-life calculation and ANOVA for efficacy comparisons .

Q. What statistical approaches address data variability in this compound efficacy studies?

- Methodological Answer :

- Use mixed-effects models to account for random variables (e.g., animal weight, parity).

- Power analysis to determine minimum sample size (e.g., ≥20 animals per group).

- Bootstrap resampling for small datasets to estimate confidence intervals .

Methodological Best Practices

- Reproducibility : Document mobile phase preparation (e.g., pH adjustment steps), column lot numbers, and injection volumes in HPLC protocols .

- Data Reporting : Include raw chromatograms, impurity peak tables, and statistical codes in supplementary materials .

- Ethical Compliance : For in vivo studies, adhere to veterinary guidelines for humane endpoints and housing conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|